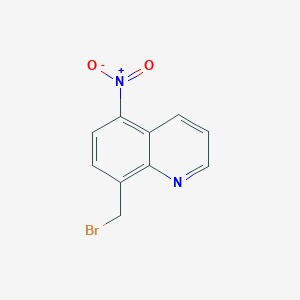

8-(Bromomethyl)-5-nitroquinoline

説明

8-(Bromomethyl)-5-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromomethyl and nitro groups in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-5-nitroquinoline typically involves the bromomethylation of 5-nitroquinoline. One common method is the reaction of 5-nitroquinoline with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under reflux conditions to yield the desired bromomethylated product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles, facilitating the introduction of diverse functional groups.

Reaction Examples

Mechanistic Insight :

-

The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to inversion of configuration .

-

Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Key Reductions

Notes :

-

Catalytic hydrogenation preserves the bromomethyl group, while stronger reducing agents (e.g., Fe/HCl) may require careful control to avoid side reactions .

Electrophilic Aromatic Substitution

The nitro group deactivates the quinoline ring, directing electrophiles to specific positions.

Nitration and Halogenation

| Reaction | Conditions | Product | Position | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-8-(bromomethyl)quinoline | No change | |

| Br₂/CCl₄ | Dark, 24 h | 7-Bromo-5-nitro-8-(bromomethyl)quinoline | C7 |

Mechanistic Insight :

-

The nitro group directs electrophiles to the meta position (C7) relative to itself, while the quinoline nitrogen influences regioselectivity .

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions , enabling C–C bond formation.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 8-(Phenylmethyl)-5-nitroquinoline | 60% |

Limitations :

-

The bromomethyl group is less reactive in coupling compared to aryl bromides, necessitating optimized catalysts (e.g., Pd(OAc)₂).

Elimination and Rearrangement

Under basic conditions, elimination of HBr can occur, forming a quinoline derivative with a methylene group.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DBU | DMSO, 100°C, 3 h | 5-Nitro-8-vinylquinoline | 55% |

Biological Relevance

科学的研究の応用

8-(Bromomethyl)-5-nitroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 8-(Bromomethyl)-5-nitroquinoline involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its antimicrobial and anticancer activities .

類似化合物との比較

Similar Compounds

- 8-(Chloromethyl)-5-nitroquinoline

- 8-(Iodomethyl)-5-nitroquinoline

- 8-(Hydroxymethyl)-5-nitroquinoline

Comparison

8-(Bromomethyl)-5-nitroquinoline is unique due to the presence of the bromomethyl group, which is more reactive than its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the combination of bromomethyl and nitro groups provides a versatile platform for further functionalization and derivatization .

生物活性

8-(Bromomethyl)-5-nitroquinoline is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its structure features both a bromomethyl group and a nitro group attached to a quinoline ring, which contributes to its chemical reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and comparative data.

Molecular Formula: C₁₀H₇BrN₂O₂

Molecular Weight: 267.08 g/mol

The compound's unique structure allows for various chemical reactions, including nucleophilic substitution due to the bromomethyl group and reduction of the nitro group to form amino derivatives. These modifications can enhance biological activity against various pathogens and cancer cells.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit promising anticancer properties. The presence of the nitro group is often linked to enhanced activity against cancer cells. For instance, derivatives of 8-nitroquinolines have been studied for their ability to inhibit specific enzymes involved in cancer progression .

A study demonstrated that certain derivatives showed submicromolar activity against cancer cell lines, suggesting that modifications at specific positions on the quinoline ring can significantly enhance potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it displayed notable inhibition zones in tests against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may involve the inhibition of key metabolic pathways in target organisms or cancer cells. The compound's ability to bind to biological targets is assessed through various interaction studies, which help elucidate its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial, chelating agent |

| 5-Nitroquinoline | Nitro group at position 5 | Anticancer activity |

| 7-Bromo-8-hydroxyquinoline | Bromine at position 7 | Anticancer and antifungal |

| 6-Methoxy-8-nitroquinoline | Methoxy group at position 6 | Antimicrobial |

| This compound | Bromomethyl and nitro groups | Enhanced reactivity and activity |

The combination of both bromomethyl and nitro groups distinguishes this compound from its analogs, enhancing its reactivity and potential biological activity compared to other quinoline derivatives.

Study on Antibacterial Efficacy

In a recent study, derivatives of this compound were synthesized and tested against multiple pathogenic bacteria. The results indicated that some derivatives exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin, showcasing their potential as new therapeutic agents against antibiotic-resistant strains .

Evaluation of Anticancer Potential

Another research effort focused on the anticancer properties of this compound. In vitro assays demonstrated that certain derivatives could inhibit the growth of various cancer cell lines without significant toxicity to normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .

特性

IUPAC Name |

8-(bromomethyl)-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKZXAOBUMEYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522384 | |

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89159-94-4 | |

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。